molecular formula C6H11N3O2 B2451067 3-(dimethoxymethyl)-4-methyl-4H-1,2,4-triazole CAS No. 1417636-25-9

3-(dimethoxymethyl)-4-methyl-4H-1,2,4-triazole

Cat. No.: B2451067
CAS No.: 1417636-25-9
M. Wt: 157.173
InChI Key: QUYKASYCFRAQRX-UHFFFAOYSA-N
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Description

3-(Dimethoxymethyl)-4-methyl-4H-1,2,4-triazole (CAS 1417636-25-9) is a high-purity heterocyclic building block supplied with a typical purity of 98% . It is characterized by its molecular formula C₆H₁₁N₃O₂ and a molecular weight of 157.17 g/mol . This compound belongs to the 1,2,4-triazole family, a class of nitrogen-containing heterocycles renowned for their versatile applications in scientific research, particularly in the development of novel bioactive molecules and functional materials . As a functionalized triazole, this compound serves as a key synthetic intermediate in medicinal chemistry and materials science. Triazole derivatives are extensively investigated for their diverse pharmacological properties, which may include antimicrobial, antiviral, and anticancer activities . The structural motif of the 1,2,4-triazole ring is known for its ability to engage in various weak non-bonding interactions with biological receptors and enzymes, making it a valuable scaffold in the design of potential therapeutic agents . Furthermore, such specialized heterocyclic building blocks are crucial in constructing metal-organic frameworks and other advanced materials . Please note that this product is intended for research purposes in laboratory settings. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling. According to supplier hazard information, this compound may be harmful if swallowed and may cause skin and serious eye irritation .

Properties

IUPAC Name

3-(dimethoxymethyl)-4-methyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c1-9-4-7-8-5(9)6(10-2)11-3/h4,6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYKASYCFRAQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethoxymethyl)-4-methyl-4H-1,2,4-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1,2,4-triazole with dimethoxymethane in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(dimethoxymethyl)-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives have shown significant antimicrobial activity against various pathogens. For instance:

  • Antibacterial Properties : Compounds containing the triazole nucleus have been synthesized and tested against bacteria such as Escherichia coli and Staphylococcus aureus, demonstrating promising results .
  • Antifungal Activity : Several studies have highlighted the efficacy of triazole derivatives as antifungal agents. The incorporation of specific substituents enhances their activity against fungi .
Activity Type Pathogen/Target Example Compounds Reference
AntibacterialE. coliCefatrizine
AntifungalCandida albicansVarious triazoles

Anticancer Potential

Triazoles have been explored for their anticancer properties. For example:

  • Mechanism of Action : Some triazole derivatives inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism has been studied in various cancer models .
  • Clinical Relevance : Certain triazole-containing compounds are already in clinical use or under investigation for their potential to treat different types of cancer .

Agricultural Applications

Triazoles also play a significant role in agriculture as fungicides. Their ability to inhibit fungal growth makes them valuable in protecting crops from diseases. Research has shown that triazole derivatives can effectively control fungal pathogens while being less toxic to plants compared to traditional fungicides .

Case Study: Fungicidal Efficacy

A study conducted on the efficacy of a specific triazole derivative demonstrated its effectiveness against Fusarium species affecting wheat crops. The compound not only reduced fungal incidence but also improved crop yield significantly .

Material Science Applications

In addition to biological applications, triazoles are being investigated for their utility in material sciences:

  • Corrosion Inhibition : Triazole derivatives have been studied as corrosion inhibitors for metals in harsh environments. For instance, 3-(dimethoxymethyl)-4-methyl-4H-1,2,4-triazole has shown promise in protecting mild steel from corrosion in acidic conditions .
Application Type Material/Context Effectiveness Reference
Corrosion InhibitionMild Steel in Acidic MediumHigh resistance to corrosion

Mechanism of Action

The mechanism of action of 3-(dimethoxymethyl)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(dimethoxymethyl)-5-methoxypyridine: Another compound with a dimethoxymethyl group, but with a pyridine ring instead of a triazole ring.

    Dimethoxymethane: A simpler compound with two methoxy groups attached to a methane backbone.

Uniqueness

3-(dimethoxymethyl)-4-methyl-4H-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties

Biological Activity

3-(Dimethoxymethyl)-4-methyl-4H-1,2,4-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are five-membered heterocyclic compounds that have been extensively studied for their pharmacological properties, including antibacterial, antifungal, anticancer, and antioxidant activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a triazole ring substituted with dimethoxymethyl and methyl groups. This structural configuration may influence its biological activity by enhancing solubility and modulating interactions with biological targets.

Antimicrobial Activity

Triazoles are well-known for their antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : Studies have shown that triazole derivatives can inhibit the growth of various bacterial strains, including drug-resistant strains such as MRSA and VRE. The minimum inhibitory concentration (MIC) values for some triazole derivatives have been reported as low as 5 µg/mL against E. coli and Bacillus subtilis .
  • Antifungal Activity : Triazoles are commonly used in clinical settings as antifungal agents. Compounds like itraconazole and voriconazole are examples of triazoles that effectively treat fungal infections .

Anticancer Activity

Triazoles have also been investigated for their anticancer potential. The mechanism often involves the induction of reactive oxygen species (ROS) leading to cell cycle arrest and apoptosis in cancer cells:

  • Cell Line Studies : In vitro studies demonstrated that certain triazole derivatives exhibit selective toxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, a compound derived from 1,2,4-triazole showed an IC50 value of 10.97 µM against MCF-7 cells .
  • Mechanism of Action : The anticancer activity is often attributed to ROS generation without significant nuclear DNA damage, suggesting alternative cellular targets such as proteins or lipids may be involved .

Antioxidant Activity

Triazoles have been recognized for their antioxidant properties:

  • Oxidative Stress Protection : Studies indicate that 1,2,4-triazole derivatives can scavenge free radicals and protect against oxidative damage. This property is particularly beneficial in preventing lipid peroxidation .

Case Studies

StudyCompound TestedBiological ActivityKey Findings
Various 1,2,4-TriazolesAntibacterialSignificant activity against Gram-positive and Gram-negative bacteria with MIC values < 10 µg/mL
Triazole DerivativeAnticancerInduced ROS in MCF-7 cells leading to selective cytotoxicity (IC50 = 10.97 µM)
Mercapto-Triazole DerivativesAntioxidantDemonstrated high binding affinity to bacterial enzyme targets indicating robust antibacterial action

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various methods involving the condensation of appropriate precursors. The structural modifications at different positions on the triazole ring can significantly influence biological activity:

  • SAR Studies : Research has shown that substituents on the triazole ring can enhance potency against specific targets. For example, introducing electron-rich aromatic groups has been linked to increased cytotoxicity against cancer cells .

Q & A

Q. What are the common synthetic routes for 3-(dimethoxymethyl)-4-methyl-4H-1,2,4-triazole?

The synthesis typically involves nucleophilic substitution or cyclization reactions. Conventional methods include refluxing precursors (e.g., hydrazides or thiosemicarbazides) in polar solvents like DMSO or ethanol under inert atmospheres, followed by crystallization . Microwave-assisted synthesis has emerged as an efficient alternative, reducing reaction times from hours to minutes (e.g., 45 minutes at 165°C and 12.2 bar pressure) while improving yields (up to 65%) . Key parameters include solvent choice, temperature control, and catalyst selection.

Q. What spectroscopic and analytical methods are used to characterize this compound?

Characterization relies on:

  • 1H/13C NMR for structural elucidation of substituents.
  • Elemental analysis (CHNS) to confirm purity and stoichiometry.
  • Chromatographic mass spectrometry (LC-MS/GC-MS) for molecular weight validation .
  • X-ray crystallography (using programs like SHELXL/SHELXT) to resolve crystal structures and confirm stereochemistry .

Q. What pharmacological activities are associated with 1,2,4-triazole derivatives?

1,2,4-triazoles exhibit broad bioactivity, including antimicrobial , antifungal , and anti-inflammatory effects. For example, derivatives with methoxy or halogen substituents show enhanced activity against Candida albicans and Staphylococcus aureus . Standard assays include broth microdilution (MIC determination) and enzyme inhibition studies (e.g., lanosterol 14α-demethylase for antifungals) .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize the yield of this compound?

Microwave synthesis enhances reaction efficiency by enabling rapid, uniform heating. Optimal conditions for triazole derivatives include:

  • Temperature : 160–170°C to prevent decomposition.
  • Pressure : 10–15 bar to maintain solvent integrity.
  • Reaction time : 30–45 minutes for near-quantitative yields . Post-synthesis, recrystallization in ethanol-water mixtures improves purity.

Q. How to resolve contradictions in crystallographic data for triazole derivatives?

Discrepancies may arise from polymorphic variations or incomplete refinement. Strategies include:

  • Using SHELXL for high-precision refinement of hydrogen bonding and torsion angles .
  • Validating structures with PXRD to confirm phase homogeneity.
  • Cross-referencing spectroscopic data (e.g., NMR coupling constants) with crystallographic results .

Q. How to design molecular docking studies for predicting biological activity?

Docking workflows involve:

  • Target selection : Prioritize enzymes with known triazole interactions (e.g., fungal CYP51 or bacterial dihydrofolate reductase).
  • Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations.
  • Validation : Compare docking scores with experimental IC50 values from enzymatic assays .

Q. How do structural modifications influence pharmacological activity and toxicity?

Substituent effects are systematic:

  • Electron-withdrawing groups (e.g., -Br, -NO2) enhance antimicrobial activity but may increase cytotoxicity.
  • Methoxy groups improve solubility and bioavailability . Toxicity screening (e.g., MTT assays on mammalian cell lines) should accompany activity studies to balance efficacy and safety .

Q. What computational methods are used for solvatochromic analysis of triazole derivatives?

Density Functional Theory (DFT) calculates solvent-polarity-dependent UV-Vis shifts. Key steps:

  • Optimize molecular geometry in solvent models (e.g., PCM).
  • Compare theoretical and experimental λmax values to validate solvatochromic behavior .

Q. How to address discrepancies in biological activity data across studies?

Variability often stems from differences in:

  • Test strains : Use WHO-recommended reference strains (e.g., ATCC).
  • Assay protocols : Standardize inoculum size and incubation conditions.
  • Compound purity : Verify via HPLC (>95% purity) before testing .

Q. What strategies improve bioavailability of triazole derivatives?

Approaches include:

  • Salt formation : Hydrochloride salts enhance water solubility .
  • Prodrug design : Esterification of thiol groups for delayed release.
  • In silico ADMET prediction : Tools like SwissADME optimize logP and PSA values for better membrane permeability .

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